N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Description
N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A piperazine ring substituted with a furan-2-carbonyl moiety, contributing to conformational flexibility and hydrogen-bonding capabilities.
- An acetamide linker that bridges the aromatic and piperazine components.
This compound was synthesized as part of a series of anticonvulsant agents targeting maximal electroshock (MES)-induced seizures. Its design leverages structural motifs associated with central nervous system (CNS) activity, including halogenated aromatic rings and heterocyclic substituents .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c25-18-8-9-20(19(15-18)23(30)17-5-2-1-3-6-17)26-22(29)16-27-10-12-28(13-11-27)24(31)21-7-4-14-32-21/h1-9,14-15H,10-13,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCLWONCPOWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.
Synthesis of the Chlorophenyl Intermediate: The chlorophenyl intermediate is synthesized by reacting 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Furan-2-carbonyl Intermediate: Furan-2-carboxylic acid is converted to its acid chloride derivative using oxalyl chloride.
Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the furan-2-carbonyl intermediate in the presence of piperazine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and piperazine moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The target compound’s pharmacological profile is influenced by variations in its substituents. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Impact on Anticonvulsant Activity :
- The target compound (5f) exhibits lower relative potency (0.16 vs. phenytoin) compared to analogs 5i (0.74) and 5c (0.72). This is attributed to its furan-2-carbonyl group, which may reduce lipophilicity (log P) and hinder blood-brain barrier penetration .
- Analogs with bulky hydrophobic groups (e.g., cyclohexyl in 5i) demonstrate enhanced anticonvulsant activity, likely due to improved target engagement .
Diverse Biological Applications :
- Compounds with nitro (e.g., ) or trifluoromethyl () substituents show promise in apoptosis induction and antibacterial applications, highlighting the versatility of the acetamide-piperazine scaffold.
CNS-Targeted Analogs :
- Derivatives with chloro/fluorophenyl groups (e.g., ) are prioritized in CNS research due to their receptor selectivity and metabolic stability.
Structural Uniqueness of the Target Compound
The furan-2-carbonyl moiety distinguishes the target compound from most analogs. While this group may limit anticonvulsant efficacy, it introduces unique electronic and steric properties that could be advantageous in other therapeutic contexts, such as:
- Antimicrobial activity: Furan derivatives are known for interactions with microbial enzymes .
- Kinase inhibition : The planar furan ring may facilitate π-π stacking with kinase active sites .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on osteoclastogenesis, antibacterial properties, and its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoyl group, a chlorophenyl moiety, and a piperazine ring with a furan-2-carbonyl substituent, which are essential for its biological activity.
Inhibition of Osteoclastogenesis
Recent studies have shown that this compound exhibits significant inhibitory effects on osteoclastogenesis. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity is linked to diseases such as osteoporosis.
- Mechanism of Action : The compound alters the expression of osteoclast-specific marker genes, preventing the formation of mature osteoclasts. It suppresses the F-actin belt formation necessary for osteoclast activity and reduces bone resorption in vitro .
- In Vivo Studies : In vivo experiments demonstrated that this compound effectively prevents ovariectomy-induced bone loss in animal models, suggesting its potential as a therapeutic agent for osteolytic disorders .
Antibacterial Properties
In addition to its effects on bone metabolism, there is emerging evidence suggesting that derivatives of this compound may possess antibacterial properties. Studies have shown that compounds with similar structures exhibit moderate to high potency against various bacterial strains .
| Compound | Activity | Target Bacteria |
|---|---|---|
| PPOAC-Bz | Strong inhibition | Osteoclasts (in vitro) |
| Similar Derivatives | Moderate to high antibacterial activity | Gram-positive and Gram-negative bacteria |
Case Studies
Case Study 1 : A study involving the administration of this compound in an ovariectomized rat model showed significant preservation of bone density compared to control groups. Histological analysis revealed reduced osteoclast numbers and preserved trabecular architecture .
Case Study 2 : Another investigation highlighted the compound's ability to inhibit bacterial growth in vitro. The study utilized a series of dilutions to assess the minimum inhibitory concentration (MIC) against common pathogens, demonstrating promising results that warrant further exploration .
Q & A
Q. What synthetic methodologies are reported for N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Amide coupling : Reacting 2-benzoyl-4-chloroaniline with bromoacetyl bromide to form the acetamide backbone.
Piperazine functionalization : Introducing the furan-2-carbonyl group via nucleophilic substitution or coupling reactions under reflux in anhydrous solvents (e.g., dichloromethane or DMF) .
- Critical Conditions :
- Use of coupling agents like HATU or DCC for amide bond formation.
- Temperature control (40–60°C) to avoid decomposition of the furan moiety .
- Yield Optimization : Catalytic bases (e.g., triethylamine) improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Aromatic protons (δ 7.2–8.1 ppm for benzoyl and chlorophenyl groups).
- Piperazine methylene protons (δ 3.2–3.8 ppm) and furan carbonyl (δ 165–170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
- FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?
- Methodological Answer :
- Solubility Analysis :
- Use standardized solvents (e.g., PBS at pH 7.4, DMSO) and control temperature (25°C ± 1°C) to replicate studies .
- Employ HPLC-UV to quantify solubility, ensuring calibration curves are validated .
- Bioavailability Studies :
- Compare in vitro (Caco-2 permeability assays) and in vivo (rodent pharmacokinetics) data to identify metabolic stability issues .
- Contradiction Mitigation : Cross-validate results using orthogonal methods (e.g., equilibrium solubility vs. kinetic solubility assays) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-Glo assays to identify primary targets .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) with crystallographic kinase structures (PDB entries) to predict binding modes .
- Cellular Validation :
- Use siRNA knockdown of suspected kinases in cell lines (e.g., HEK293T) to observe rescue effects.
- Measure downstream phosphorylation via Western blot (e.g., MAPK/ERK pathways) .
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies for enhanced potency?
- Methodological Answer :
- Analog Design :
- Activity Testing :
- Use dose-response curves (IC₅₀) in enzyme inhibition assays.
- Assess cytotoxicity (MTT assays) to differentiate therapeutic windows .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported cytotoxicity data across different cell lines?
- Methodological Answer :
- Standardized Protocols :
- Use identical cell culture conditions (e.g., media, passage number).
- Normalize viability assays (e.g., MTT vs. ATP-based luminescence) .
- Mechanistic Profiling :
- Perform transcriptomics (RNA-seq) to identify cell line-specific resistance pathways .
- Reference Controls : Include known cytotoxic agents (e.g., doxorubicin) to benchmark assay sensitivity .
Structural and Computational Analysis
Q. What crystallographic techniques are optimal for determining the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve piperazine conformational flexibility .
- Key Parameters :
- R-factor < 5%, hydrogen bonding networks between amide and furan groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
